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Compound of Interest

Compound Name:
2'-Hydroxyacetophenone Oxime

Acetate

CAS No.: 54758-75-7

Cat. No.: B1140055 Get Quote

A Pivotal Intermediate in Heterocyclic Synthesis
Executive Summary & Molecular Architecture
2'-Hydroxyacetophenone oxime acetate (HAOA) represents a classic "bifunctional"

electrophile/nucleophile system. While nominally a stable crystalline solid, its chemical value

lies in its latent reactivity. It serves as the primary gateway to 3-methyl-1,2-benzisoxazoles, a

scaffold found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).

For the application scientist, HAOA presents a specific challenge: kinetic control. The

compound sits at a divergence point between the Beckmann rearrangement (to amides) and

intramolecular cyclization (to benzisoxazoles). Understanding the conditions that toggle this

switch is the core of this guide.
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Property Data Note

CAS Number 54758-75-7
Distinct from the parent oxime

(1196-29-8)

Molecular Formula MW: 193.20 g/mol

Appearance White crystalline solid

Melting Point 148–151 °C
Sharp transition indicates high

purity [1]

Solubility
Soluble in EtOAc,

, Acetone

Poor solubility in

Hexanes/Water

Stability Thermally sensitive
Prolonged heating >100°C

induces cyclization

Synthesis & Structural Characterization
The synthesis of HAOA is a two-step sequence starting from 2'-hydroxyacetophenone. The

critical parameter here is regioselectivity. The starting material possesses two nucleophilic

hydroxyl groups: the phenol (Ar-OH) and the oxime (=N-OH).

The "H-Bond Protection" Effect
In 2'-hydroxyacetophenone oxime, the phenolic proton forms a strong intramolecular hydrogen

bond with the oxime nitrogen. This significantly reduces the nucleophilicity of the phenol,

directing acylation preferentially to the oxime oxygen under mild conditions.

Experimental Protocol: Selective O-Acetylation
This protocol prioritizes the isolation of the linear oxime acetate without triggering premature

cyclization.

Oxime Formation:

Dissolve 2'-hydroxyacetophenone (1.0 eq) in EtOH.

Add

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(1.2 eq) and NaOAc (1.5 eq). Reflux 2h.

Checkpoint: Monitor disappearance of ketone

(

) via IR.

Acetylation:

Suspend the isolated oxime in acetic anhydride (

) at 20–25°C.

Do not heat. Stir for 30–60 mins. The solid usually dissolves, followed by precipitation of

the acetate.

Quench: Pour into ice water to hydrolyze excess anhydride.

Isolation: Filter the white precipitate. Recrystallize from EtOH/Hexane.

Self-Validating Analytical Markers:

IR Spectroscopy: Look for the appearance of the ester carbonyl stretch at ~1760–1770 cm⁻¹

(distinct from the lower frequency phenol/ketone signals).

1H NMR: The acetyl methyl group appears as a sharp singlet around

2.2–2.3 ppm. The phenolic proton (if unreacted) remains downfield (

>10 ppm) due to H-bonding.

The Reactivity Divergence: Cyclization vs.
Rearrangement
This is the most critical section for drug development professionals. HAOA is not a static

endpoint; it is a loaded spring.

Pathway A: The Benzisoxazole Cyclization (Basic/Thermal)
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Under basic conditions (or high heat), the phenolic hydroxyl is deprotonated. The resulting

phenolate is a potent nucleophile positioned perfectly (5-exo-trig geometry) to attack the oxime

nitrogen. The acetate acts as a leaving group.

Reagents:

/DMF, NaOAc/EtOH, or Pyridine.

Product: 3-Methyl-1,2-benzisoxazole.

Mechanism: Intramolecular

-like displacement at Nitrogen.

Pathway B: The Beckmann Rearrangement (Acidic)
Under strong acidic conditions (e.g., Polyphosphoric acid), the acetate leaves without

nucleophilic assistance from the phenol, generating a nitrilium ion intermediate.

Reagents: PPA,

, or Lewis Acids (

).

Product: 2-Hydroxyacetanilide (via migration of the aryl group).

Scientist's Note: In HAOA, Pathway A is kinetically dominant due to the proximity of the phenol.

To achieve Pathway B, one must usually protect the phenol (e.g., O-methylation) prior to oxime

formation.

Mechanistic Visualization
The following diagram illustrates the "Fork in the Road" for HAOA reactivity.
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Reaction Conditions
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(Phenolate Attack)

N-Acetyl-2-aminophenol
(Beckmann Product)

Path B: Strong Acid
(Aryl Migration)
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Advanced Applications: C-H Activation
Beyond heterocyclic synthesis, HAOA has emerged as a powerful "Directing Group" (DG) in

transition-metal catalysis. The oxime nitrogen coordinates with Palladium (Pd), directing

functionalization to the ortho position of the aromatic ring.

Logic: The acetate group on the oxygen renders the N-O bond oxidizing. This allows the

system to act as an "internal oxidant," regenerating the Pd(II) species without external

oxidants.

Application: Synthesis of highly substituted salicylaldehydes or ketones via Pd-catalyzed C-H

hydroxylation or halogenation.

Experimental Workflow: Cyclization to 3-Methyl-1,2-
benzisoxazole
A standardized protocol for converting HAOA to the benzisoxazole scaffold.
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STEP 1: Dissolution
Dissolve HAOA (10 mmol)

in DMF (20 mL)

STEP 2: Base Activation
Add K2CO3 (1.5 eq)

Stir at 100°C for 3 hours

STEP 3: Quench
Pour into Ice/Water (100 mL)

Precipitate forms

STEP 4: Extraction
Extract w/ EtOAc (3x)

Wash w/ Brine -> Dry Na2SO4

STEP 5: Purification
Flash Column Chromatography

(Hexane/EtOAc 9:1)

Click to download full resolution via product page

Setup: Use a round-bottom flask equipped with a reflux condenser. Inert atmosphere (

) is recommended but not strictly required.

Reaction: The reaction mixture typically turns yellow/brown as the phenolate forms.

Monitoring: TLC (Hexane:EtOAc 8:2). HAOA (

) converts to Benzisoxazole (

, usually less polar due to loss of H-bonding capability).

Yield: Expect 85–95% isolated yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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